molecular formula C15H14O3 B019691 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone CAS No. 30992-63-3

1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone

Cat. No. B019691
CAS RN: 30992-63-3
M. Wt: 242.27 g/mol
InChI Key: LAFHMZQSDSXTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone” is a chemical compound. It is an intermediate in the synthesis of Olodaterol, a novel inhaled β2-adrenoceptor agonist with a 24h bronchodilatory efficacy .


Synthesis Analysis

The synthesis of compounds similar to “1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone” involves reactions such as the Claisen-Schmidt condensation, which is an important step in the formation of C–C bonds .


Molecular Structure Analysis

The molecular structure of “1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone” can be analyzed using various techniques. For example, the structure of similar compounds has been established by elemental analysis, FT-IR, 1H NMR, 13C {1H} NMR, and mass spectral analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone” can be inferred from similar compounds. For instance, “1-[2-(Benzyloxy)-5-bromo-4-methoxyphenyl]ethanone” has a molecular formula of C16H15BrO3, an average mass of 335.193 Da, and a monoisotopic mass of 334.020447 Da .

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be harmful if swallowed or inhaled, and they may cause skin and eye irritation . Therefore, it is advisable to handle “1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone” with care, using personal protective equipment and ensuring adequate ventilation.

properties

IUPAC Name

1-(2-hydroxy-5-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11(16)14-9-13(7-8-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFHMZQSDSXTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512017
Record name 1-[5-(Benzyloxy)-2-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone

CAS RN

30992-63-3
Record name 1-[5-(Benzyloxy)-2-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2′, 5′-Dihydroxyacetophenone (II-1) (15.22 g, 0.100 mol), benzyl bromide (17.96 g, 0.105 mol) and potassium carbonate (14.51 g, 0.105 mol) in acetone (200 ml) were refluxed for 16 h. After the solvent was removed under reduced pressure, water was added and the residue was extracted three times with ethyl acetate. The ethyl acetate layer was washed with water and brine, dried over magnesium sulfate, and the solvent removed under reduced pressure. The residue was purified by chromatography on silica gel (500 g) eluting with ethyl acetate/hexane=1:4 to give compound (II-2) as yellow crystals (20.96 g, 87%) accompanied by a small amount of di-benzyl derivative. The products were used without further purification. NMR(CDCl3): 2.57(3H, s), 5.04(2H, s), 6.92(1H, d, J=8.8), 7.14-7.31(2H, m), 7.34-7.45(5H, m)
Quantity
15.22 g
Type
reactant
Reaction Step One
Quantity
17.96 g
Type
reactant
Reaction Step One
Quantity
14.51 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

2,5-dihydroxyacetophenone (5.00 g, 0.0329 mol), benzyl bromide (3.72 ml, 0.031 mol), potassium carbonate (4.31 g, 0.031 mol) and acetone (150 ml) were added to a 500 ml round bottom flask. The reaction mixture was heated overnight at reflux and then was cooled to ambient temperature. When cool, deionized water (150 ml) was added to the reaction mixture and the reaction mixture was extracted three times with 100 ml portions of diethyl ether. The combined ether layers were dried with sodium sulfate and concentrated in vacuo yielding a dark solid. This dark solid was recrystallized from 50:50 (ethanol:water) yielding 3.09 g of 2-hydroxy-5-benzyloxyacetophenone as yellow needles.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.72 mL
Type
reactant
Reaction Step One
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

20 kg (131.4 mol) 2-acetyl-hydroquinone 6a are dissolved in 150 l methylisobutylketone and combined with 19.98 kg (144.6 mol) potassium carbonate. At 60° C., 22.48 kg (131.5 mol) benzyl bromide are added. The reaction mixture is stirred for 20 hours at 60° C. The reaction mixture is cooled to 25° C. and the solid is filtered off. The filtrate is washed twice with a solution of 0.96 kg (11.8 mol) sodium hydroxide solution (50%) and 60 l water at 25° C. The methylisobutylketone is largely distilled off in vacuo, and the residue is dissolved in 80 l methanol at 60° C. The solution is cooled to 0° C. and stirred for 1 hour at this temperature to complete the crystallisation.
Quantity
20 kg
Type
reactant
Reaction Step One
Quantity
150 L
Type
solvent
Reaction Step One
Quantity
19.98 kg
Type
reactant
Reaction Step Two
Quantity
22.48 kg
Type
reactant
Reaction Step Three
Quantity
0.96 kg
Type
reactant
Reaction Step Four
Name
Quantity
60 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone
Reactant of Route 5
1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone
Reactant of Route 6
1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.